molecular formula C18H11N3O B048642 Luotonin A CAS No. 205989-12-4

Luotonin A

货号 B048642
CAS 编号: 205989-12-4
分子量: 285.3 g/mol
InChI 键: LUMDXNLBIYLTER-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bromofosfamide, also known as (S)-(-)-bromofosfamide, is a synthetic compound belonging to the oxazaphosphorine class of drugs. It is an enantiomerically pure bromo analog of ifosfamide, a well-known chemotherapeutic agent. Bromofosfamide has shown significant antitumor activity and is being evaluated for its potential use in cancer treatment .

科学研究应用

Bromofosfamide has a wide range of scientific research applications:

作用机制

Bromofosfamide exerts its effects through DNA alkylation, which leads to the formation of cross-links between DNA strands. This disrupts DNA replication and transcription, ultimately resulting in cell death. The compound targets rapidly dividing cancer cells, making it effective in the treatment of tumors. The molecular pathways involved include the activation of DNA repair mechanisms and the induction of apoptosis .

安全和危害

Luotonin A is classified as Acute Toxicity: Oral, Category 3 . The hazard statement is H301: Toxic if swallowed . Precautionary statements include P264: Wash skin thoroughly after handling, P270: Do not eat, drink or smoke when using this product, P301 + P310: IF SWALLOWED: Immediately call a POISON .

未来方向

A series of luotonin A derivatives were designed, synthesized, and evaluated for their antifungal activities against five plant fungi . Most of these compounds exhibited significant fungicidal activity against Botrytis cinerea in vitro with EC 50 values less than 1 μg/mL . The above results evidenced the potential of this compound derivatives as novel and promising candidate fungicides .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of bromofosfamide involves several key steps:

    Condensation: The chiral 2-chloro-3-(alpha-methylbenzyl)tetrahydro-2H-1,3,2-oxaazaphosphorine 2-oxide is condensed with 2-chloroethylamine to form the 2-(chloroethylamino) derivative.

    Catalytic Hydrogenation: The chiral auxiliary group is removed by catalytic hydrogenation using hydrogen gas over palladium on carbon, yielding ®-2-(2-chloroethylamino)tetrahydro-2H-1,3,2-oxaazaphosphorine 2-oxide.

    Acylation: The resulting compound is acylated with bromoacetyl bromide in the presence of triethylamine hydrobromide to produce bromoacetamide.

    Reduction: The amide carbonyl group is reduced using sodium borohydride and boron trifluoride diethyl etherate.

Industrial Production Methods

Industrial production of bromofosfamide follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure consistent quality and efficacy of the final product .

化学反应分析

Types of Reactions

Bromofosfamide undergoes several types of chemical reactions, including:

    Oxidation: Bromofosfamide can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Bromofosfamide can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various brominated and chlorinated derivatives, as well as oxidized and reduced metabolites .

相似化合物的比较

Bromofosfamide is compared with other oxazaphosphorine derivatives, such as:

    Cyclophosphamide: Another DNA alkylating agent with similar mechanisms of action but different pharmacokinetic properties.

    Ifosfamide: A structural analog of bromofosfamide with a broader spectrum of antitumor activity.

    Trofosfamide: A prodrug that is metabolized to active alkylating agents in the body.

Bromofosfamide is unique due to its enantiomeric purity and specific bromo substitution, which confer distinct pharmacological properties and potentially improved therapeutic indices .

属性

IUPAC Name

3,11,21-triazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,13,15,17,19-nonaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O/c22-18-13-6-2-4-8-15(13)20-17-16-12(10-21(17)18)9-11-5-1-3-7-14(11)19-16/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMDXNLBIYLTER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC3=CC=CC=C3N=C2C4=NC5=CC=CC=C5C(=O)N41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501347723
Record name Luotonin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

205989-12-4
Record name Luotonin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 205989-12-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Luotonin A
Reactant of Route 2
Luotonin A
Reactant of Route 3
Luotonin A
Reactant of Route 4
Luotonin A
Reactant of Route 5
Luotonin A
Reactant of Route 6
Luotonin A

Q & A

Q1: What is the primary biological target of luotonin A?

A1: this compound is a potent inhibitor of human DNA topoisomerase I []. It stabilizes the topoisomerase I-DNA covalent binary complex, leading to DNA strand breaks and ultimately cell death [].

Q2: Does this compound affect topoisomerase II?

A3: Yes, some studies indicate that this compound and certain derivatives can inhibit topoisomerase II, although the potency might be lower compared to its effect on topoisomerase I [, ].

Q3: Are there any other potential biological targets of this compound besides topoisomerases?

A4: Research suggests that this compound's mechanism of action might extend beyond topoisomerase I inhibition. Studies on a 4-amino this compound derivative revealed a significant G2/M cell cycle arrest, hinting towards additional targets or atypical inhibition mechanisms [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C19H12N2O2, and its molecular weight is 300.31 g/mol.

Q5: Is there information available about the material compatibility of this compound?

A5: The provided research focuses primarily on the synthesis and biological evaluation of this compound and its derivatives. Information regarding its compatibility with specific materials is not explicitly discussed.

Q6: Does this compound exhibit any catalytic properties?

A6: The research primarily focuses on this compound's role as an inhibitor of topoisomerase I, and there is no mention of its catalytic activity.

Q7: Have any computational studies been conducted to understand the interaction of this compound with topoisomerase I?

A8: Yes, docking studies have been performed to investigate the binding mode of this compound and its analogues to the topoisomerase I-DNA complex []. These studies revealed that some promising analogues, particularly those with a 3,5-dimethylphenyl substituent on the B ring, exhibit a novel binding mode distinct from known topoisomerase poisons like topotecan [].

Q8: How does the structure of this compound contribute to its topoisomerase I inhibitory activity?

A9: The pentacyclic ring structure of this compound, particularly its A and B rings, plays a crucial role in its interaction with topoisomerase I [, , ].

Q9: What is the impact of modifications on the A-ring of this compound?

A10: Modifications to the A ring, such as the introduction of amino groups at different positions, can significantly affect the cytotoxic activity and potentially alter the mechanism of action [, ].

Q10: How do modifications on the B-ring impact the biological activity of this compound?

A11: Introducing specific substituents on the B-ring, like a 3,5-dimethylphenyl group, can significantly enhance both topoisomerase I inhibition and cytotoxicity, possibly due to a novel binding mode [].

Q11: Does modifying the D-ring of this compound affect its activity?

A12: Studies show that reducing the planarity of the D-ring in this compound analogues does not completely abolish topoisomerase I/II inhibition or cytotoxicity, suggesting some flexibility in the structure-activity relationship [].

Q12: What is known about the stability of this compound compared to camptothecin?

A13: this compound lacks the labile δ-lactone moiety present in camptothecin, resulting in improved stability [, ].

Q13: Are there any strategies to further enhance the stability and bioavailability of this compound?

A14: Complexation of this compound with cyclodextrins, particularly hydroxypropyl-β-cyclodextrin, has shown promise in enhancing its stability, solubility, and consequently, its antitumor activity in vitro [].

Q14: When was this compound first isolated and what were the initial findings about its activity?

A27: this compound was isolated from the Chinese medicinal plant Peganum nigellastrum and initially demonstrated cytotoxic activity against murine leukemia P-388 cells [, ].

Q15: Are there any cross-disciplinary applications of this compound research?

A28: The development of new synthetic methodologies for this compound and its derivatives involves collaborations between organic chemistry, medicinal chemistry, and pharmacology, contributing to advancements in synthetic strategies and drug discovery [, , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。